(1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL
Description
(1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a substituted phenyl ring (4-chloro-3-methyl group) and a hydroxyl-amine propane backbone. Chiral amino alcohols are frequently explored in medicinal chemistry due to their roles as β-blocker precursors, adrenoceptor ligands, and intermediates in asymmetric synthesis .
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(4-chloro-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |
InChI Key |
HKFFNDYCESEXKQ-GMSGAONNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H]([C@@H](C)O)N)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(C)O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL typically involves:
- Starting from commercially available aromatic aldehydes such as 4-chloro-3-methylbenzaldehyde.
- Formation of chiral intermediates via asymmetric synthesis or chiral resolution.
- Introduction of the amino and hydroxyl groups with stereochemical control.
- Use of reducing agents and protecting groups to achieve the desired stereochemistry and purity.
Detailed Synthetic Routes
Route A: Asymmetric Reduction of α-Amino Ketone Precursors
- Starting Material: 4-chloro-3-methylbenzaldehyde
- Step 1: Formation of α-amino ketone intermediate by condensation with an appropriate amine or amino acid derivative.
- Step 2: Asymmetric reduction of the ketone group to the corresponding amino alcohol using chiral reducing agents or catalysts (e.g., chiral borohydrides or catalytic hydrogenation with chiral ligands).
- Step 3: Purification and isolation of the (1S,2R)-stereoisomer by chromatographic or crystallization techniques.
This approach allows for the stereoselective introduction of the hydroxyl group at the 2-position while maintaining the amino group at the 1-position.
Route B: Chiral Pool Synthesis Using Amino Acid Derivatives
- Starting Material: Chiral amino acid derivatives such as (S)- or (R)-phenylalanine analogs substituted with 4-chloro-3-methylphenyl groups.
- Step 1: Protection of the amino group (e.g., Boc-protection).
- Step 2: Reduction of the carboxylic acid or ester to the corresponding alcohol using reagents such as sodium borohydride in the presence of lithium chloride.
- Step 3: Deprotection of the amino group under acidic conditions to yield the free amino alcohol.
This method exploits the inherent chirality of amino acids to control stereochemistry efficiently.
Route C: Mitsunobu Reaction-Based Alkylation
- Step 1: Boc-protection of the amino group in a chiral amino acid methyl ester.
- Step 2: O-Alkylation or SN2 substitution of the hydroxyl group with appropriate alkyl halides under Mitsunobu conditions to introduce the 4-chloro-3-methylphenyl moiety.
- Step 3: Reduction and deprotection steps similar to those in Route B to yield the target amino alcohol.
This route is useful for preparing derivatives and analogs with high stereochemical purity.
Reagents and Conditions
| Step | Typical Reagents/Conditions | Purpose |
|---|---|---|
| Formation of α-amino ketone | Amines or amino acid derivatives, base | Intermediate formation |
| Asymmetric reduction | Chiral borohydrides, catalytic hydrogenation | Stereoselective reduction of ketone |
| Protection of amino group | Boc anhydride, base | Protect amino group during reactions |
| Reduction of esters | Sodium borohydride, lithium chloride | Convert esters to alcohols |
| Deprotection | HCl in ethanol or TFA | Remove Boc protecting group |
| Mitsunobu reaction | DEAD, triphenylphosphine, alkyl halides | Alkylation of hydroxyl group |
Purification and Characterization
- Purification is typically achieved by chromatography or crystallization.
- The final compounds are characterized by 1H NMR, 13C NMR, HRMS, and HPLC to confirm purity (>95%) and stereochemistry.
- Optical rotation and chiral HPLC can be used to confirm enantiomeric excess.
Research Findings and Yields
- Synthesis yields vary depending on the route but typically range from 60% to 85% for individual steps.
- The use of continuous flow reactors in industrial settings has been reported to improve yield and purity by providing better control over reaction parameters.
- The stereochemical outcome is highly dependent on the choice of chiral catalysts or starting materials, with enantiomeric excess often exceeding 90%.
Summary Table of Preparation Routes
| Route | Starting Material | Key Steps | Advantages | Typical Yield (%) |
|---|---|---|---|---|
| Asymmetric Reduction | 4-chloro-3-methylbenzaldehyde | α-amino ketone formation, chiral reduction | Direct stereocontrol, versatile | 70-80 |
| Chiral Pool Synthesis | Chiral amino acid derivatives | Protection, reduction, deprotection | High stereoselectivity | 65-85 |
| Mitsunobu Alkylation | Boc-protected amino acid esters | Mitsunobu reaction, reduction, deprotection | Useful for analog synthesis | 60-75 |
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium azide or thiourea are used under mild conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Antidepressant Activity
Research indicates that (1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL has potential antidepressant properties. It acts as a selective serotonin reuptake inhibitor (SSRI), which is critical in managing depression and anxiety disorders. Studies have shown its efficacy in increasing serotonin levels in the brain, leading to improved mood and emotional regulation.
2. Pain Management
The compound has also been investigated for its analgesic effects. Its mechanism involves modulation of pain pathways, making it a candidate for developing new pain management therapies. Clinical trials are ongoing to evaluate its effectiveness compared to existing analgesics.
3. Neurological Disorders
There is emerging evidence suggesting that this compound may have neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurodegenerative disorders.
Cosmetic Applications
1. Skin Care Formulations
The compound is utilized in cosmetic formulations due to its moisturizing properties. It helps improve skin hydration and texture by enhancing the skin's barrier function. This makes it a valuable ingredient in creams and lotions aimed at dry or sensitive skin.
2. Anti-Aging Products
Due to its antioxidant properties, this compound is included in anti-aging products. It helps combat oxidative stress, which is a significant factor in skin aging. Its incorporation into formulations can lead to improved skin elasticity and reduced appearance of fine lines.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular function and response.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The 4-(trifluoromethylthio) group in increases molecular weight and likely enhances lipophilicity, which may influence membrane permeability.
Synthetic Pathways: Chiral amino alcohols are typically synthesized via stereoselective methods, such as asymmetric epoxidation or enzymatic resolution. For example, (2S)- and (2R)-2-amino-3-phenyl-1-propanol derivatives are prepared using established protocols involving reductive amination or alkylation .
Biological Activity Trends: While none of the evidence directly reports bioactivity for this compound, related compounds (e.g., indolyloxy-propanolamines in ) exhibit α1-/β1-adrenoceptor binding and antiarrhythmic activity. These findings suggest that the chloro-methylphenyl analog may similarly interact with adrenergic receptors, though experimental validation is required.
Biological Activity
(1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL, with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol, is a chiral compound characterized by its unique stereochemistry. The compound features an amino group, a hydroxyl group, and a substituted aromatic ring, making it a candidate for various biological studies and applications. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
The compound's structure is significant in determining its biological activity. The presence of the amino and hydroxyl groups suggests potential interactions with biological receptors or enzymes. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClNO |
| Molecular Weight | 199.68 g/mol |
| CAS Number | 1213940-68-1 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Biological Activity Overview
Preliminary studies indicate that this compound may interact with specific biological pathways. However, comprehensive studies are still necessary to elucidate its mechanisms of action. The following sections detail findings from recent research.
Research suggests that this compound may influence various biological pathways through receptor interactions. For instance, compounds with similar structures have been studied for their roles in modulating immune responses and inhibiting cancer cell proliferation.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antibacterial properties of structurally related compounds. While specific data on this compound is limited, compounds with similar functional groups have demonstrated significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Inhibitory Effects on PD-L1 : Another area of interest involves small molecule inhibitors targeting the PD-L1 pathway in cancer therapy. Although direct studies on this compound are not yet available, its structural analogs have shown promise in disrupting PD-L1 interactions, potentially enhancing immune responses against tumors .
- Neuropharmacological Studies : There is ongoing research into compounds that affect neurotransmitter systems, particularly those related to mood disorders. Similar compounds have been investigated for their ability to modulate serotonin and norepinephrine pathways, indicating a potential for this compound to influence neurological conditions .
Comparative Analysis of Similar Compounds
To better understand the biological potential of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol | 126456-43-7 | Different stereochemistry |
| 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride | 103028-83-7 | Tetrahydro structure |
| (R)-2-Amino-2-(m-tolyl)ethanol | 926292-63-9 | Methyl substitution on aromatic ring |
These comparisons highlight how variations in stereochemistry and substituents can significantly influence both chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
